N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine
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Overview
Description
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine is a complex organic compound characterized by its unique structure, which includes multiple silyl groups and an imine functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine typically involves the reaction of tert-butylamine with trimethylsilyl-substituted alkenes under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the silyl-substituted alkene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction typically produces amines.
Scientific Research Applications
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine exerts its effects involves interactions with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the silyl groups can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the additional silyl-substituted alkene group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a silyl group and an indole moiety, used in the synthesis of biologically active compounds.
Properties
IUPAC Name |
N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NSi2/c1-15(2,3)16-11-10-14(12-17(4,5)6)13-18(7,8)9/h10-11H,12-13H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBMMLITVVTKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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